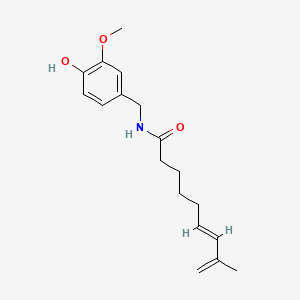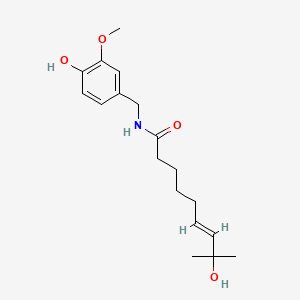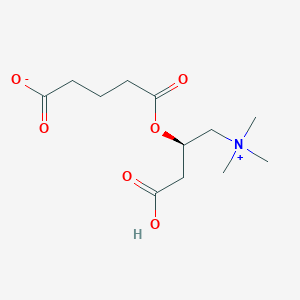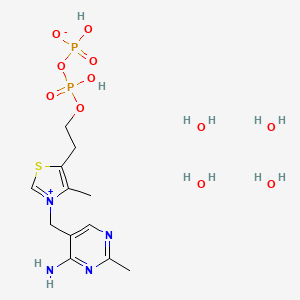
Acamprosate-D6 Calcium
Descripción general
Descripción
Acamprosate-D6 Calcium is the deuterium labeled Acamprosate calcium . It is a GABA receptor agonist and modulator of glutamatergic systems . Acamprosate calcium is a prescription medication that helps people who are dependent on alcohol to abstain from drinking it . It is used along with psychosocial support and helps to prevent the cravings and urge to drink alcohol that people with alcohol use disorder experience .
Molecular Structure Analysis
Acamprosate, the calcium salt of N-acetyl-homotaurin, was initially shown to suppress alcohol drinking in experimental animals . This suggests that the molecular structure of this compound is similar to that of Acamprosate Calcium.
Chemical Reactions Analysis
Acamprosate is thought to act via several mechanisms affecting multiple neurotransmitter systems; inhibition of neuronal hyperexcitability by antagonism of excitatory amino acid activity and reduction of calcium ion fluxes has been suggested as its predominant mechanism of action .
Physical and Chemical Properties Analysis
Acamprosate Calcium has a molecular weight of 400.48 . It appears as a solid form . The molecular formula of Acamprosate Calcium is C10H20CaN2O8S2 .
Aplicaciones Científicas De Investigación
Neurological Impact
- Acamprosate reduces postsynaptic efficacy of excitatory amino acid neurotransmitters and lowers neuronal excitability in the neocortex of rats (Zeise et al., 1993).
- It enhances N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission but inhibits presynaptic GABA(B) receptors in nucleus accumbens neurons (Berton et al., 1998).
Pharmacological Efficacy
- Acamprosate has been shown to be effective in reducing alcohol intake in various animal models, suggesting its potential use in treating alcohol dependence (Spanagel et al., 2014).
- Studies have also explored the association between plasma calcium concentrations, due to acamprosate treatment, and alcohol craving, suggesting a potential pathway for its effectiveness in reducing relapse in alcohol dependence (Schuster et al., 2017).
Mechanism of Action
- Acamprosate appears to act by restoring normal N-methyl-D-aspartate (NMDA) receptor tone in the glutamate system and has a dose-dependent effect on decreasing voluntary alcohol intake in animals without affecting food and water consumption (Mason & Ownby, 2000).
- It has been suggested that the calcium component of acamprosate may be the active moiety responsible for its anti-relapse effects (Kufahl et al., 2014).
Safety and Efficacy
- Acamprosate is generally safe and well-tolerated, but not all studies have demonstrated clinical efficacy superior to placebo. The precise neurochemical mechanisms of its action have yet to be fully identified (Yahn et al., 2013).
Mecanismo De Acción
Target of Action
Acamprosate-D6 Calcium primarily targets the neurotransmitter systems in the brain, specifically the gamma-aminobutyric acid (GABA) and N-methyl-D-aspartate (NMDA) glutamatergic receptor systems . These systems play crucial roles in the regulation of neuronal excitability and synaptic plasticity .
Mode of Action
This compound is thought to interact with its targets by enhancing GABA signaling at GABA A receptors via positive allosteric receptor modulation . It also appears to decrease the activity of the glutamate system within the central nervous system, including a decrease in activity at NMDA receptors . This interaction results in changes in the balance of these neurotransmitters .
Biochemical Pathways
The primary biochemical pathways affected by this compound are the GABAergic and glutamatergic pathways . By modulating these pathways, this compound helps restore the balance between inhibitory and excitatory neurotransmission that is often disrupted in alcohol dependence . This restoration can lead to decreased cravings and withdrawal symptoms associated with alcohol dependence .
Pharmacokinetics
This compound has a low oral bioavailability of approximately 11% . Its absorption is slow, acting as though it were a modified-release medication . The drug has a half-life of around 32 hours , with complete elimination occurring only 4 days after cessation of therapy .
Result of Action
The primary result of this compound’s action is the maintenance of abstinence from alcohol in patients with alcohol dependence . By restoring the balance of neurotransmitters in the brain, it helps decrease the excessive excitation that accompanies alcohol dependence . This leads to a reduction in alcohol intake and an improvement in the likelihood of alcohol abstinence .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its bioavailability is decreased when taken with food . Furthermore, its effectiveness can be enhanced when used in combination with psychosocial support programs .
Direcciones Futuras
Acamprosate Calcium is used for the maintenance of abstinence from alcohol in patients with alcohol dependence who are abstinent at treatment initiation . It should be used as part of a comprehensive management program that includes psychosocial support . Future research should target the definition of subgroups applying endophenotypic approaches, e.g., by detecting a hyperglutamatergic syndrome using MR spectroscopy .
Análisis Bioquímico
Biochemical Properties
Acamprosate-D6 Calcium interacts with the glutamate and GABA neurotransmitter systems . It is a GABA receptor agonist and modulator of glutamatergic systems . It is believed to restore the balance between neuronal excitation and inhibition altered by chronic alcohol exposure .
Cellular Effects
This compound has been shown to influence cell function by reducing alcohol intake in alcohol-dependent individuals . This is likely achieved through its effects on NMDA receptors and calcium channels . It aids in the restoration of normal glutaminergic neuron activity .
Molecular Mechanism
The molecular mechanism of this compound is not completely understood. It is known that it does not interact with NMDA receptors or metabotropic glutamate receptor group I . It is suggested that this compound reduces alcohol intake in alcohol-dependent individuals, likely through effects on NMDA receptors and calcium channels .
Temporal Effects in Laboratory Settings
Steady-state plasma concentrations of Acamprosate are reached within 5 days of dosing .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce voluntary ethanol intake . The effects of this compound vary with different dosages, but specific threshold effects or toxic effects at high doses have not been reported.
Metabolic Pathways
It is known that Acamprosate Calcium interacts with the glutamate and GABA neurotransmitter systems .
Transport and Distribution
It is known that the absorption of Acamprosate is slow, acting as though it were a modified-release medication .
Subcellular Localization
It is known that Acamprosate Calcium acts on the central nervous system (CNS), aiding in the restoration of normal glutaminergic neuron activity .
Propiedades
IUPAC Name |
calcium;3-[(2,2,2-trideuterioacetyl)amino]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S.Ca/c1-5(7)6-3-2-4-11(8,9)10;/h2-4H2,1H3,(H,6,7)(H,8,9,10);/q;+2/p-1/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEXQWVYZZXPJW-NIIDSAIPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCS(=O)(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NCCCS(=O)(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10CaNO4S+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)



![[(2R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium](/img/structure/B602368.png)

